N-(1-Methylcyclopentyl)acetamide
Description
N-(1-Methylcyclopentyl)acetamide (CAS: 39192-25-1) is an acetamide derivative with a branched cyclic alkyl substituent. Its molecular formula is C₈H₁₅NO, and it has a molecular weight of 141.21 g/mol . The compound features a methyl-substituted cyclopentyl group attached to the acetamide backbone.
Properties
CAS No. |
39192-25-1 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N-(1-methylcyclopentyl)acetamide |
InChI |
InChI=1S/C8H15NO/c1-7(10)9-8(2)5-3-4-6-8/h3-6H2,1-2H3,(H,9,10) |
InChI Key |
IUOXVXUWUFVHQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCCC1)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(1-Methylcyclopentyl)acetamide
General Synthetic Strategy
The synthesis of this compound generally involves the formation of an amide bond between an acyl component (such as acetic acid or its derivatives) and an amine moiety containing the 1-methylcyclopentyl group. Two main approaches are commonly reported:
Synthesis via Hydroamidation of 1-Methylcyclopent-1-ene (Cobalt-Catalyzed Oxidative Hydroamidation)
A recent and highly chemoselective method involves the cobalt-catalyzed intermolecular oxidative hydroamidation of 1-methylcyclopent-1-ene to yield this compound. This approach has been reported in a 2020s synthetic chemistry study, demonstrating efficient preparation with good yields and high purity.
Reaction Overview:
- Starting material: 1-methylcyclopent-1-ene (an alkene)
- Amide source: Acetamide or acetic acid derivatives
- Catalyst: Cobalt-based catalyst under oxidative conditions
- Solvent: Typically an organic solvent such as ethyl acetate or similar
- Purification: Silica gel flash column chromatography (PE: ethyl acetate gradient)
Key Experimental Data (Excerpted):
| Parameter | Condition/Result |
|---|---|
| Substrate | 1-methylcyclopent-1-ene (0.50 mmol) |
| Yield | 86% (pale yellow solid) |
| Purification | Silica gel flash chromatography (PE:ethyl acetate 10:1 to 1:1) |
| 1H NMR (400 MHz, CDCl3) | δ 5.66 (s, 1H), 1.95–1.86 (m, 5H), 1.69–1.56 (m, 6H), 1.36 (s, 3H) |
| 13C NMR (101 MHz, CDCl3) | δ 169.69, 61.19, 39.35, 25.44, 24.31, 23.69 |
This method is advantageous due to its high chemoselectivity, moderate reaction conditions, and good isolated yields, making it suitable for laboratory-scale synthesis of hindered amides such as this compound.
Amidation via Direct Reaction of Acetic Acid with 1-Methylcyclopentylamine
Though direct amidation of acetic acid with primary amines is a classical approach, specific literature on this compound via this route is limited. However, by analogy with industrial preparation of related amides such as N-methylacetamide, the following general procedure is applicable and can be adapted:
- Reactants: Acetic acid and 1-methylcyclopentylamine
- Reaction conditions: Heating at 70–80 °C for 2 hours
- Post-reaction processing: Removal of water and excess acid by distillation under normal and reduced pressure
- Purification: Fractional distillation or recrystallization
This method is supported by analogous industrial processes for amide synthesis, where the amine and acid are reacted directly, water is removed to drive the equilibrium, and the product is purified by distillation.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| Cobalt-catalyzed hydroamidation | 1-methylcyclopent-1-ene + acetamide | Oxidative conditions, solvent, catalyst | 86 | Silica gel flash chromatography | High selectivity, mild conditions |
| Direct amidation | Acetic acid + 1-methylcyclopentylamine | 70–80 °C, 2 h, distillation | Not specified | Fractional distillation | Industrially scalable, water removal step needed |
| Multi-step synthesis of derivatives | Various (including cyanocyclopentyl intermediates) | Multi-step organic synthesis | Variable | Chromatography, recrystallization | Used for biological activity studies |
Analytical Characterization
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR confirm the amide structure and substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Infrared Spectroscopy (IR): Identifies characteristic amide carbonyl stretching.
- Melting point and physical state: Usually a pale yellow solid.
Example NMR data (from cobalt-catalyzed synthesis):
- ^1H NMR (400 MHz, CDCl3): δ 5.66 (s, 1H, amide NH), 1.95–1.86 (m, 5H, cyclopentyl protons), 1.69–1.56 (m, 6H), 1.36 (s, 3H, methyl group)
- ^13C NMR (101 MHz, CDCl3): δ 169.69 (C=O), 61.19, 39.35, 25.44, 24.31, 23.69 (cyclopentyl and methyl carbons)
Chemical Reactions Analysis
N-(1-Methylcyclopentyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Scientific Research Applications
N-(1-Methylcyclopentyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is used in biochemical studies to understand the interactions between small molecules and biological macromolecules.
Medicine: While not used directly as a drug, it serves as a precursor in the synthesis of potential pharmaceutical agents.
Mechanism of Action
The mechanism of action of N-(1-Methylcyclopentyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact pathways and molecular targets vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
Cyclic and Branched Alkyl-Substituted Acetamides
Key Differences :
Aromatic Ring-Substituted Acetamides
Key Differences :
- Aromatic derivatives often exhibit higher molecular weights and polarities due to substituents like nitro (-NO₂), methoxy (-OCH₃), or halogens (e.g., iodine, fluorine).
- N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)-acetamide demonstrates the impact of fluorination on physicochemical properties, including elevated boiling points .
- N-(2-Methoxy-4-nitrophenyl)acetamide is synthesized via acetylation followed by nitration, a common route for nitroaromatic compounds .
Heterocyclic and Complex Substituents
Key Differences :
- Heterocyclic derivatives (e.g., benzothiazole) introduce planar aromatic systems, enhancing interactions with biological targets .
- Functional groups like cyano (-CN) or carbamoyl (-NHCO-) modify reactivity and toxicity profiles. For example, 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks comprehensive safety data .
Structural and Functional Analysis
Molecular Features
- Aromatic Derivatives: Electron-withdrawing groups (e.g., -NO₂, -F) increase acidity of the amide proton, influencing hydrogen-bonding capacity .
Biological Activity
N-(1-Methylcyclopentyl)acetamide is a compound that has garnered interest in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its acetamide functional group attached to a 1-methylcyclopentyl moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 155.21 g/mol. Understanding its structure is crucial for exploring its biological activity and potential interactions with biological targets.
1. Neuropharmacological Effects
Recent studies suggest that this compound may act as a lead compound for the development of pharmaceuticals targeting neurological disorders. Its structure allows it to interact with various neurotransmitter systems, potentially influencing neuronal excitability and synaptic transmission.
2. G Protein-Coupled Receptor (GPCR) Activation
This compound has been investigated for its effects on G protein-coupled inwardly-rectifying potassium (GIRK) channels. Compounds similar to this compound have shown promise as selective activators of GIRK channels, which play a significant role in regulating neuronal excitability and cardiac function .
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Ion Channels : By activating GIRK channels, it may enhance potassium ion conductance, leading to hyperpolarization of neurons and reduced excitability.
- Influence on Neurotransmitter Release : It may alter the release of neurotransmitters such as GABA and glutamate, which are critical in maintaining neural circuit balance.
1. In Vitro Studies
In vitro studies have demonstrated that this compound can modulate neuronal activity. For instance, experiments using cultured neurons showed that the compound could significantly alter action potential firing rates, suggesting a direct influence on ion channel activity.
2. In Vivo Studies
Animal models have been employed to assess the neuroprotective effects of this compound. In one study, administration of the compound in a rodent model of neurodegeneration resulted in improved behavioral outcomes and reduced markers of oxidative stress in brain tissues.
Summary of Findings
| Study Type | Findings |
|---|---|
| In Vitro | Modulated action potentials in cultured neurons; influenced neurotransmitter dynamics. |
| In Vivo | Improved behavioral outcomes in neurodegeneration models; reduced oxidative stress markers. |
Q & A
Q. What are the validated synthetic routes for N-(1-Methylcyclopentyl)acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, where 1-methylcyclopentylamine reacts with acetyl chloride or acetic anhydride under controlled conditions. Optimization involves adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios. Post-synthesis purification via recrystallization or silica-gel chromatography ensures high yield (70–85%). Characterization by -NMR (e.g., δ 1.2–1.8 ppm for cyclopentyl protons) and ESI-MS ( [M+H$ ^+ $$ calculated: 155.2) confirms structural integrity .
Q. Which analytical techniques are critical for verifying the compound’s purity and stereochemical configuration?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and -NMR are essential for confirming molecular weight and carbon backbone. Chiral HPLC or polarimetry resolves stereoisomers if the cyclopentyl group introduces asymmetry. FTIR (e.g., carbonyl stretch at ~1650 cm) validates the acetamide functional group .
Q. How should researchers design initial cytotoxicity assays for this compound?
- Methodological Answer : Use the MTT assay (Mosmann’s method) with adherent cell lines (e.g., HEK293 or HepG2). Prepare dose-response curves (1–100 µM) in triplicate, incubate for 48–72 hours, and measure absorbance at 570 nm. Include positive controls (e.g., cisplatin) and normalize viability to untreated cells. IC values < 50 µM suggest therapeutic potential .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) against protein databases (e.g., PDB) identifies putative targets like enzymes or receptors. QSAR models trained on acetamide derivatives quantify steric/electronic effects. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
Q. How can contradictory pharmacokinetic data between in vitro and in vivo models be reconciled?
- Methodological Answer : Cross-validate using parallel artificial membrane permeability assays (PAMPA) for passive diffusion and cytochrome P450 inhibition screens. In vivo, administer the compound (10 mg/kg) to rodents and analyze plasma via LC-MS/MS at timed intervals. Adjust for metabolic stability (e.g., t) and protein binding discrepancies .
Q. What mechanistic insights explain the compound’s potential carcinogenicity observed in long-term studies?
- Methodological Answer : Conduct Ames tests (with/without metabolic activation) to assess mutagenicity. ROS detection (DCFH-DA assay) in treated cells identifies oxidative stress pathways. Structural analogs (e.g., N-(1-Methoxyfluoren-2-yl)acetamide) suggest nitroso metabolite formation as a carcinogenic pathway, requiring GC-MS metabolite profiling .
Q. How can crystallographic data enhance understanding of the compound’s solid-state interactions?
- Methodological Answer : Grow single crystals via slow evaporation (ethanol/water). X-ray diffraction resolves bond lengths/angles and packing motifs (e.g., hydrogen-bonding networks). Compare with related acetamides (e.g., N-(4-Chloro-2-nitrophenyl)acetamide) to correlate crystal symmetry with solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
